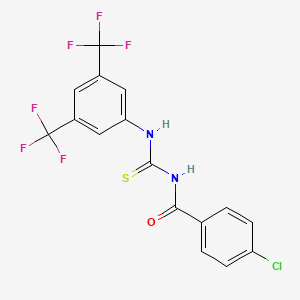

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chlorobenzoyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Organocatalysis Enhancement

The 3,5-bis(trifluoromethyl)phenyl group in thiourea derivatives is recognized for its role in enhancing organocatalysis. Studies have demonstrated its utility in activating substrates via hydrogen bonding, significantly impacting catalyst design (Lippert et al., 2012). This feature has been employed in various reactions, including the development of efficient organocatalysts for Michael addition reactions, where modifications of the phenyl moiety lead to improved catalytic performance (Jiménez et al., 2016).

Solar Energy Conversion

In the field of renewable energy, thiourea derivatives have been incorporated into dye-sensitized solar cells (DSSCs) as additives to enhance performance. A study demonstrated that thiourea derivatives, when added to gel polymer electrolytes, significantly improve solar-to-electric conversion efficiency, highlighting their potential in solar energy applications (Karthika et al., 2019).

Polymer Science

Research has also extended into the synthesis of novel polyimides with 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chlorobenzoyl)thiourea, showing these compounds can lead to materials with excellent thermal stability and solubility in organic solvents. This suggests applications in advanced materials science where high performance and stability are required (Kausar et al., 2010).

Environmental Applications

The compound and its derivatives have been utilized in environmental sciences, such as in the speciation determination of chromium(III) and chromium(VI) using preconcentration cloud point extraction. This method, involving thiourea derivatives, offers a sensitive and reliable approach for detecting trace levels of chromium in environmental samples, contributing to pollution monitoring and control (Kiran et al., 2008).

Mechanism of Action

Target of Action

The compound “1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chlorobenzoyl)thiourea” could potentially interact with a variety of biological targets. The presence of the trifluoromethyl group often plays an important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

Compounds with trifluoromethyl groups often undergo trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

Without specific information on the compound “1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chlorobenzoyl)thiourea”, it’s difficult to determine the exact biochemical pathways it affects. The trifluoromethylation process can influence various biochemical pathways .

properties

IUPAC Name |

N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClF6N2OS/c17-11-3-1-8(2-4-11)13(26)25-14(27)24-12-6-9(15(18,19)20)5-10(7-12)16(21,22)23/h1-7H,(H2,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKTXDVMKJMWKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClF6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chlorobenzoyl)thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[1-(2,6-difluorophenyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2693423.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide](/img/structure/B2693433.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide](/img/structure/B2693436.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2693437.png)

![4-methoxy-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2693438.png)

![3-[(3,4-dimethoxyphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2693440.png)

![tert-butyl N-[2-(1,3-dithian-2-yl)-2-oxoethyl]carbamate](/img/structure/B2693443.png)

![4-({[2-(2,3-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2693444.png)